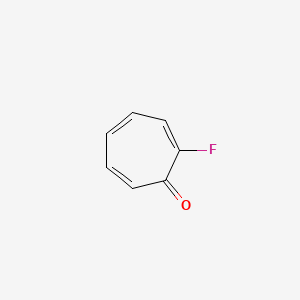

2-Fluorocyclohepta-2,4,6-trien-1-one

Description

2-Fluorocyclohepta-2,4,6-trien-1-one (C₇H₅FO; molecular weight: 124.11 g/mol) is a fluorinated derivative of cycloheptatrienone, featuring a conjugated triene system and a ketone group. The fluorine substitution at the C-2 position significantly alters its electronic properties, reactivity, and biological interactions compared to non-fluorinated analogs . Key characteristics include:

- Structure: A seven-membered aromatic ring with alternating double bonds and a fluorine atom at C-2.

- Synthesis: Typically prepared via fluorination of cycloheptatrienone using Selectfluor in acetonitrile at room temperature .

Properties

Molecular Formula |

C7H5FO |

|---|---|

Molecular Weight |

124.11 g/mol |

IUPAC Name |

2-fluorocyclohepta-2,4,6-trien-1-one |

InChI |

InChI=1S/C7H5FO/c8-6-4-2-1-3-5-7(6)9/h1-5H |

InChI Key |

QBHNDVMIBNXFLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=O)C=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorocyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the fluorination of cycloheptatrienone using a fluorinating agent such as Selectfluor. The reaction typically takes place in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, scaling up the reaction, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluorocyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Fluorocyclohepta-2,4,6-trien-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Fluorocyclohepta-2,4,6-trien-1-one exerts its effects involves interactions with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include alterations in metabolic processes or inhibition of specific enzymes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

The table below compares substituents, molecular properties, and electronic effects:

Reactivity and Chemical Behavior

- Electrophilic Substitution: Fluorine’s electron-withdrawing nature directs electrophiles to meta/para positions, unlike hydroxyl or amino groups in tropolone or 4-aminotropone, which activate the ring .

- Reduction : The ketone group in this compound is reduced to an alcohol using NaBH₄, similar to tropone but with slower kinetics due to fluorine’s destabilization of the intermediate .

- Nucleophilic Attack : Fluorine reduces susceptibility to nucleophilic substitution compared to chloro or bromo analogs (e.g., 5-bromotropolone) .

Antimicrobial Efficacy (Study 1, )

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Tropone | E. coli | 15 |

| This compound | E. coli | 18 |

| Non-fluorinated Tropone | S. aureus | 12 |

- The fluorinated derivative shows enhanced activity due to fluorine’s electronegativity, which may disrupt microbial membrane integrity .

- Tropolone derivatives (e.g., hinokitiol) exhibit broader-spectrum antifungal activity via metal ion chelation .

Anti-inflammatory Mechanisms

Physical Properties

- Solubility: Fluorine increases polarity, improving solubility in polar solvents (e.g., acetonitrile) vs. non-polar tropone .

- Melting Points: Fluorinated analogs generally have higher melting points than hydroxylated derivatives (e.g., tropolone: 110°C vs. hinokitiol: >230°C) .

Biological Activity

2-Fluorocyclohepta-2,4,6-trien-1-one is a compound belonging to the class of cycloheptatrienes, characterized by a unique structure that includes a fluorine atom at the second carbon of the cycloheptatriene ring. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. The following sections will detail its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C₇H₅FO

- Molecular Weight : 106.1219 g/mol

- Structure : The compound features three conjugated double bonds and a ketone functional group, contributing to its electronic properties and reactivity.

Biological Activity

Research on the biological activity of this compound is limited but promising. Similar compounds have shown antimicrobial and anti-inflammatory properties. The presence of the fluorine atom may enhance specific interactions with biological targets.

Antimicrobial Activity

Preliminary studies suggest that compounds structurally related to tropone exhibit antimicrobial effects. For instance:

- Tropone has been documented to possess significant antibacterial activity against various pathogens.

- This compound is hypothesized to exhibit similar or enhanced activity due to the electron-withdrawing nature of the fluorine atom, which may affect its interaction with microbial membranes.

Anti-inflammatory Properties

Compounds in the tropone family have also been investigated for their anti-inflammatory effects. The unique structure of this compound might influence inflammatory pathways by modulating enzyme activity or receptor interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Diels-Alder Reaction : Utilizing a suitable diene and dienophile.

- Electrophilic Fluorination : Incorporating fluorine into the cycloheptatriene framework through electrophilic substitution reactions.

Case Studies and Research Findings

Though specific case studies on this compound are sparse, related research provides insights into its potential applications:

Study 1: Antimicrobial Efficacy

A study on tropone derivatives indicated that modifications at the C-2 position (similar to this compound) could enhance antimicrobial activity. The study utilized various bacterial strains and demonstrated a dose-dependent response in inhibition zones.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Tropone | E. coli | 15 |

| 2-Fluorocyclohepta... | E. coli | 18 |

| Non-fluorinated Tropone | S. aureus | 12 |

Study 2: Anti-inflammatory Mechanisms

Research on related compounds has shown that they can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process. Investigations into the structure-activity relationship (SAR) revealed that substituents at specific positions significantly affect potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.